![molecular formula C8H10BrN5 B13088786 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and an ethylamine chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromoethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrazole derivative with an amine group .
Scientific Research Applications
The physical properties of this compound are not extensively documented in available literature. However, it is essential for researchers to consider solubility and stability when applying this compound in various environments.
Medicinal Chemistry
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against specific targets.
Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. These studies highlight the importance of substituents like bromine in enhancing bioactivity.
Agricultural Applications
This compound may also find applications in agriculture as a potential agrochemical. The pyrazole ring system is known for its herbicidal and fungicidal properties.
Example: Herbicidal Activity
Research has demonstrated that certain pyrazole derivatives can inhibit the growth of weeds while being less toxic to crops. This selective activity makes them valuable candidates for developing new herbicides.
Material Science
In material science, the unique properties of this compound can be utilized in synthesizing advanced materials such as polymers or nanocomposites.
Application: Polymer Synthesis
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The bromo group and pyrazole ring facilitate binding to active sites, leading to inhibition or modulation of biological pathways . For example, it can inhibit acetylcholinesterase, affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine.
1-Methyl-4-bromo-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its ethylamine chain, which enhances its biological activity and allows for further functionalization .
Biological Activity
1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique pyrazole structure, which has been associated with various therapeutic effects.
- Molecular Formula : C8H10BrN5
- Molecular Weight : 256.10 g/mol
- CAS Number : 1344099-44-0
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that 1H-pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Prostate Cancer
In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit proliferation in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Recent studies have synthesized various pyrazole-linked compounds and evaluated their effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
These studies utilized the agar dilution technique to assess the minimum inhibitory concentrations (MICs) of these compounds, revealing promising results against several pathogens .
Study 1: Anticancer Evaluation
A study focused on synthesizing asymmetric MACs fused with 1H-pyrazole reported significant antiproliferative activity against multiple cancer cell types. The findings suggested that modifications to the pyrazole structure could enhance anticancer efficacy .
Study 2: Antimicrobial Screening
Another investigation synthesized a series of 1,2,4-triazole linked to pyrazole derivatives. The antimicrobial sensitivity was evaluated against different bacterial microorganisms, demonstrating effective inhibition of bacterial growth .
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
---|---|---|---|
Anticancer | MDA-MB-231 (Breast Cancer) | In vitro cell proliferation | Significant inhibition of cell growth |
Anticancer | HepG2 (Liver Cancer) | In vitro apoptosis assay | Induction of apoptosis observed |
Antimicrobial | Staphylococcus aureus | Agar dilution technique | Effective at low concentrations (MIC values) |
Antimicrobial | Escherichia coli | Agar dilution technique | Significant growth inhibition |
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-3-11-13(5-7)1-2-14-6-8(10)4-12-14/h3-6H,1-2,10H2 |
InChI Key |
CZPITNPUGICWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN2C=C(C=N2)Br)N |
Origin of Product |
United States |
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